7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile is a complex organic compound that features a brominated indole core, a chlorinated pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1H-indole, followed by the introduction of the pyrimidine ring through a series of coupling reactions. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form various quinoline derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indole-6-carbonitrile: Lacks the pyrimidine and trifluoromethyl groups.
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile: Lacks the bromine atom.
7-Bromo-3-(2-chloro-4-pyrimidinyl)-1H-indole-6-carbonitrile: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the bromine and chlorine atoms, along with the trifluoromethyl group, makes 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile unique. These functional groups can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H5BrClF3N4 |
---|---|
Molecular Weight |
401.57 g/mol |
IUPAC Name |
7-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C14H5BrClF3N4/c15-10-6(3-20)1-2-7-8(4-21-12(7)10)11-9(14(17,18)19)5-22-13(16)23-11/h1-2,4-5,21H |
InChI Key |
APLTXWFPBXKHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C#N)Br)NC=C2C3=NC(=NC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.